![molecular formula C18H16N2O2 B12578376 3,3'-[1,3-Phenylenebis(methyleneoxy)]dipyridine CAS No. 642084-39-7](/img/structure/B12578376.png)
3,3'-[1,3-Phenylenebis(methyleneoxy)]dipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-[1,3-Phenylenebis(methyleneoxy)]dipyridine is an organic compound characterized by the presence of two pyridine rings connected by a 1,3-phenylenebis(methyleneoxy) linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[1,3-Phenylenebis(methyleneoxy)]dipyridine typically involves the reaction of 3-hydroxypyridine with 1,3-bis(bromomethyl)benzene under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of the pyridine react with the bromomethyl groups of the benzene derivative, forming the desired dipyridine compound.
Industrial Production Methods
While specific industrial production methods for 3,3’-[1,3-Phenylenebis(methyleneoxy)]dipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-[1,3-Phenylenebis(methyleneoxy)]dipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine rings.
Reduction: Reduced forms of the pyridine rings.
Substitution: Substituted pyridine derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
3,3’-[1,3-Phenylenebis(methyleneoxy)]dipyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 3,3’-[1,3-Phenylenebis(methyleneoxy)]dipyridine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 3,3’-[1,3-phenylenebis(oxy)]dipropanoate: Similar structure with ester groups instead of pyridine rings.
5,5’-[1,4-Phenylenebis(methyleneoxy)]diisophthalic acid: Contains carboxylic acid groups instead of pyridine rings.
Uniqueness
3,3’-[1,3-Phenylenebis(methyleneoxy)]dipyridine is unique due to the presence of pyridine rings, which confer specific chemical reactivity and potential biological activity. Its structure allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propiedades
Número CAS |
642084-39-7 |
|---|---|
Fórmula molecular |
C18H16N2O2 |
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
3-[[3-(pyridin-3-yloxymethyl)phenyl]methoxy]pyridine |
InChI |
InChI=1S/C18H16N2O2/c1-4-15(13-21-17-6-2-8-19-11-17)10-16(5-1)14-22-18-7-3-9-20-12-18/h1-12H,13-14H2 |
Clave InChI |
XOFIPRBWQXTWBD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)COC2=CN=CC=C2)COC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



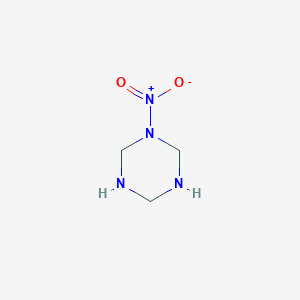
![2,4-dihydroxy-N-[(4-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B12578304.png)
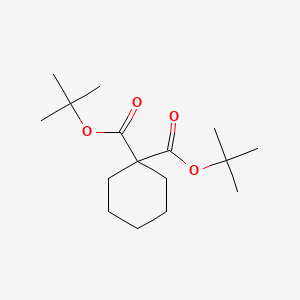
![6-(Anilinomethylidene)-4-methyl-2-[(E)-(phenylimino)methyl]cyclohexa-2,4-dien-1-one](/img/structure/B12578311.png)
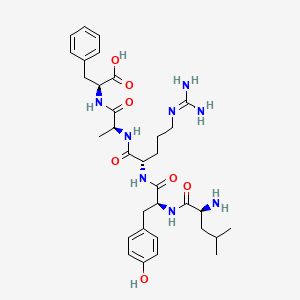
![4-Ethylspiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane]](/img/structure/B12578317.png)
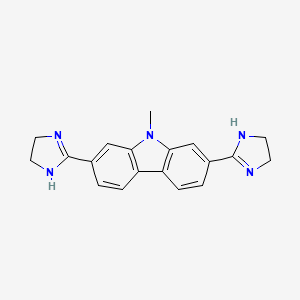
![5-Amino-5-oxo-4-[(propan-2-yl)amino]pent-3-enoic acid](/img/structure/B12578349.png)
![1H-Azireno[2,3-c]isoquinoline](/img/structure/B12578352.png)
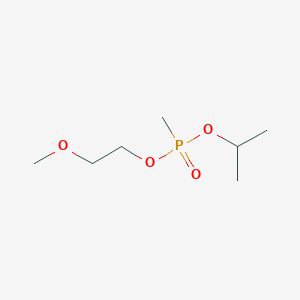
![3,7,8-Trihydroxy-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B12578363.png)
![2-[5-(4-Decylphenyl)-1,3-thiazol-2-YL]-5-octylpyrimidine](/img/structure/B12578371.png)
![4-Methyl-N-[2,2,2-trichloro-1-(4-nitro-phenylsulfanyl)-ethyl]-benzamide](/img/structure/B12578381.png)
